Zetekitoxin AB

Description

Historical Discovery and Characterization

The discovery of this compound traces back to 1969 when Mosher and colleagues first isolated this compound from skin extracts of the Panamanian dart-poison frog Atelopus zeteki. However, the complete structural elucidation of this alkaloid remained an elusive challenge for over three decades, earning it a place among the most enigmatic natural products in the scientific literature. The compound was initially recognized for its extraordinary neurotoxic properties, but its precise chemical structure continued to mystify researchers despite numerous analytical attempts.

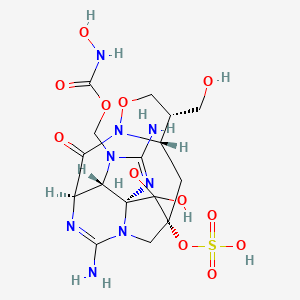

The breakthrough in structural determination came in 2004 when Yotsu-Yamashita and colleagues successfully characterized this compound using a minuscule sample of approximately 0.3 milligrams that had been purified from extracts obtained decades earlier from the Panamanian golden frog. This remarkable feat of analytical chemistry was accomplished through the application of advanced nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry techniques. The analysis revealed that this compound possesses the molecular formula C₁₆H₂₅N₈O₁₂S, indicating an exceptionally heteroatom-rich structure that distinguishes it from other known natural products.

The structural analysis unveiled that this compound is fundamentally a saxitoxin analog, sharing the characteristic guanidinium alkaloid framework but incorporating several unprecedented structural modifications. The most notable feature identified was a unique 1,2-oxazolidine ring-fused lactam moiety, a structural element that had never been reported in natural products prior to this discovery. Additionally, the molecule contains a sulfate ester group and an N-hydroxycarbamate substituent, contributing to its complex three-dimensional architecture and biological activity profile.

| Analytical Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₆H₂₅N₈O₁₂S | High-resolution ESI/TOF-MS |

| Exact Mass [M + H]⁺ | 553.1326 | ESI/TOF-MS |

| Exact Mass [M – H]⁻ | 551 | ESI/TOF-MS |

| Fragment Ion [M – SO₃ + H]⁺ | 473.1725 | CID ESI-MS/MS |

| Exchangeable Protons | 10 | Deuterium exchange |

Taxonomic Source: Panamanian Golden Frog (Atelopus zeteki)

The Panamanian golden frog, scientifically designated as Atelopus zeteki, serves as the exclusive natural source of this compound. This remarkable amphibian species, despite its common name suggesting it is a frog, is taxonomically classified as a true toad belonging to the family Bufonidae. The species was first described by Dunn in 1933 and commemorates the entomologist James Zetek through both its scientific epithet zeteki and its alternative common name, Zetek's golden frog.

Atelopus zeteki is endemic to Panama, with its natural distribution historically confined to the mountainous slopes of the Cordilleran cloud forests in west-central Panama. The species inhabits streams along the eastern side of the Tabasará mountain range within the Coclé and Panamá provinces, occupying elevations ranging from 330 to 1,300 meters above sea level. This restricted geographic range and specific habitat requirements have contributed to the species' vulnerability and current conservation status.

The morphological characteristics of Atelopus zeteki exhibit sexual dimorphism, with females generally larger than males. Adult females typically measure 45 to 63 millimeters in length and weigh 4 to 15 grams, while males range from 35 to 48 millimeters in length and weigh 3 to 12 grams. The species undergoes a remarkable ontogenetic color change, with juveniles displaying cryptic green and black coloration that gradually transforms into the characteristic bright golden yellow with black markings as they mature into adults.

| Morphological Parameter | Males | Females |

|---|---|---|

| Length (dry forest) | 35-40 mm | 45-55 mm |

| Length (wet forest) | 39-48 mm | 55-63 mm |

| Weight (dry forest) | 3-5 g | 4-7 g |

| Weight (wet forest) | 8-12 g | 10-15 g |

| Habitat Elevation Range | 330-1,300 m above sea level | 330-1,300 m above sea level |

The conservation status of Atelopus zeteki is critically endangered, and the species may have been extinct in the wild since 2007. The primary threat to this species has been chytridiomycosis, a fungal disease caused by Batrachochytrium dendrobatidis, which has devastated amphibian populations throughout Central America. As a consequence of this threat, individuals have been collected for captive breeding programs in over 50 institutions across North America and Panama in an effort to preserve the species.

Classification within Guanidinium Alkaloids

This compound belongs to the broader family of guanidinium alkaloids, a diverse class of natural products characterized by the presence of guanidine functional groups within their molecular structures. Guanidine, with the chemical formula HNC(NH₂)₂, serves as a fundamental building block in numerous biologically active compounds and is notably present in the amino acid arginine and the nucleobase guanine. The guanidinium cation, formed through protonation of guanidine, exhibits a high degree of basicity with a pKₐ value of 13.6, enabling it to engage in multiple non-covalent interactions with anionic substrates such as carboxylates and phosphates.

Within the guanidinium alkaloid classification system, this compound is specifically categorized as a member of the tetrodotoxin class of guanidinium alkaloids. This classification is based on its structural relationship to saxitoxin and other paralytic shellfish toxins, which share the characteristic bicyclic guanidinium core structure. However, this compound exhibits several unique structural modifications that distinguish it from other members of this class, particularly the presence of the 1,2-oxazolidine ring-fused lactam moiety and the N-hydroxycarbamate substituent.

The structural classification of guanidinium alkaloids can be organized into several major categories based on their carbon skeleton architecture and biosynthetic origins. True alkaloids, which include this compound, contain nitrogen within heterocyclic rings and originate from amino acid precursors. The compound also shares structural features with other marine guanidinium alkaloids, particularly those found in marine sponges, although its amphibian origin makes it unique within this chemical class.

| Alkaloid Class | Structural Features | Representative Compounds |

|---|---|---|

| Tetrodotoxin Class | Bicyclic guanidinium core | Saxitoxin, Gonyautoxins |

| Pentacyclic Guanidinium | Tricyclic core with hemiaminal rings | Ptilomycalin A, Crambescidins |

| Batzelladine-type | Tricyclic triazaacenaphthylene | Batzelladines A-I |

| Zetekitoxin Type | Modified saxitoxin with oxazolidine | This compound |

Significance in Natural Product Chemistry

The significance of this compound in natural product chemistry extends far beyond its remarkable biological activity, encompassing its role as a paradigm for complex molecular architecture and its influence on synthetic methodology development. The compound represents a unique example of nature's ability to modify established molecular scaffolds, transforming the well-known saxitoxin framework into a dramatically more potent and structurally complex entity through the incorporation of unprecedented structural elements.

From a structural perspective, this compound has challenged conventional understanding of guanidinium alkaloid chemistry through its incorporation of the 1,2-oxazolidine ring-fused lactam moiety, a structural feature that was previously unknown in natural products. This unique architectural element has attracted significant attention from synthetic chemists, who have recognized its potential as a valuable synthetic target for methodology development and as a probe for understanding structure-activity relationships in sodium channel inhibition.

The compound's extraordinary potency as a voltage-gated sodium channel blocker has established it as the most potent member of this class of neurotoxins, with activity levels that exceed saxitoxin by factors ranging from 63-fold to 580-fold depending on the specific sodium channel subtype. This unprecedented potency has made this compound an invaluable tool for neurobiological research, despite the practical limitations imposed by its scarcity and the endangered status of its natural source.

The synthetic challenges posed by this compound have stimulated significant advances in synthetic methodology, particularly in the areas of complex heterocycle construction and the development of strategies for forming carbon-carbon bonds at sterically congested positions. Several research groups have undertaken synthetic studies directed toward the total synthesis of this compound, leading to the development of novel synthetic transformations and the preparation of simplified analogs that have provided insights into structure-activity relationships.

| Research Impact Area | Contribution | Significance |

|---|---|---|

| Structural Novelty | First natural 1,2-oxazolidine ring-fused lactam | Expanded understanding of natural product diversity |

| Biological Activity | Most potent sodium channel blocker | Unprecedented neurotoxin potency |

| Synthetic Chemistry | Novel methodology development | Advanced heterocycle synthesis |

| Neurobiology | Selective channel probe | Enhanced understanding of channel function |

The influence of this compound on natural product chemistry has also extended to the development of analytical methodologies, as its structural elucidation required the application of cutting-edge spectroscopic techniques to extremely limited sample quantities. This achievement has demonstrated the power of modern analytical chemistry in solving complex structural problems and has set new standards for natural product characterization using minimal material.

Properties

Molecular Formula |

C16H24N8O12S |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

[(3R,5S,6S,11R,12S,16S)-14,17-diamino-19,19-dihydroxy-6-(hydroxymethyl)-10-oxo-3-sulfooxy-8-oxa-1,9,13,15,18-pentazapentacyclo[9.5.2.13,16.05,9.012,16]nonadeca-14,17-dien-13-yl]methyl N-hydroxycarbamate |

InChI |

InChI=1S/C16H24N8O12S/c17-11-19-8-9-15(20-12(18)22(9)5-34-13(27)21-30)16(28,29)14(4-23(11)15,36-37(31,32)33)1-7-6(2-25)3-35-24(7)10(8)26/h6-9,25,28-30H,1-5H2,(H2,17,19)(H2,18,20)(H,21,27)(H,31,32,33)/t6-,7-,8+,9-,14+,15-/m0/s1 |

InChI Key |

BJJIKPMJNDTIHW-FGWFJEOOSA-N |

Isomeric SMILES |

C1[C@H]2[C@H](CON2C(=O)[C@H]3[C@H]4[C@]5(C([C@@]1(CN5C(=N3)N)OS(=O)(=O)O)(O)O)N=C(N4COC(=O)NO)N)CO |

Canonical SMILES |

C1C2C(CON2C(=O)C3C4C5(C(C1(CN5C(=N3)N)OS(=O)(=O)O)(O)O)N=C(N4COC(=O)NO)N)CO |

Synonyms |

zetekitoxin zetekitoxin AB |

Origin of Product |

United States |

Scientific Research Applications

Neurobiology

Zetekitoxin AB's primary application lies in neurobiology, specifically in studying voltage-gated sodium channels (NaVs). These channels are essential for the generation and propagation of action potentials in neurons. The compound serves as a valuable tool for:

- Investigating sodium channel function : Due to its high potency, this compound allows researchers to explore the mechanisms underlying neuronal excitability and signal transmission.

- Understanding channelopathies : By selectively inhibiting specific sodium channel subtypes, researchers can model diseases associated with dysfunctional sodium channels .

Pharmacological Research

The unique properties of this compound position it as a candidate for developing new pharmacological agents:

- Potential therapeutic uses : Its ability to block sodium channels may lead to applications in treating conditions such as epilepsy or chronic pain, where modulation of neuronal excitability is beneficial.

- Development of analogs : The structure of this compound serves as a template for synthesizing new compounds with tailored properties for specific therapeutic targets .

Toxicology Studies

Research into the toxicological aspects of this compound contributes to understanding its safety profile and potential risks:

- LD50 determination : In studies on mice, the LD50 was found to be approximately 11 μg/kg, indicating high toxicity levels comparable to other potent neurotoxins .

- Environmental impact assessments : Given its origin from an endangered species, studies may focus on the ecological implications of harvesting this toxin .

Case Study 1: Sodium Channel Inhibition

In a study published in PNAS, researchers utilized this compound to evaluate its effects on various sodium channel isoforms. The findings revealed that this compound selectively inhibits tetrodotoxin-sensitive and resistant channels at picomolar concentrations. This selectivity provides insights into the differential roles of sodium channel subtypes in neuronal signaling .

Case Study 2: Synthetic Approaches

Despite extensive research efforts, total synthesis of this compound remains unachieved due to its complex structure. Recent synthetic studies have focused on developing simpler analogs that retain essential features for sodium channel inhibition. These efforts highlight the challenges in replicating natural products with intricate architectures .

Preparation Methods

Ribose-Derived Diamino Acid Synthesis

D-Ribose serves as a stereochemical guide in the synthesis of the diamino acid backbone. Oxidation of ribose acetal 8 with TEMPO and trichloroisocyanuric acid (TCC) yields aldehyde 9 , which undergoes condensation with tert-butyl carbamate and phenylsulfinic acid to form amido sulfone 10 . Enolate formation from glycine template 11 facilitates a Mannich reaction with 10 , producing 12 as a single diastereomer (confirmed by X-ray crystallography). Deprotection and guanidinylation with reagent 13 (HgCl₂, Et₃N) yield bisguanidine 14 , which is hydrogenated and oxidized to ketone 15 —a pivotal intermediate for tricyclic core assembly.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldehyde formation | TEMPO, TCC, CH₂Cl₂, 0°C → rt | 85 |

| Amido sulfone synthesis | t-Boc, PhSO₂H, MgSO₄, CH₂Cl₂ | 78 |

| Mannich reaction | LDA, THF, −78°C → 0°C | 65 |

Lactam Cyclization Challenges

Cyclization of ketone 15 to form the nine-membered lactam proved problematic due to competing hemiaminal and enamine formation. Treatment with BF₃·TFA in TFA at −20°C stabilized hemiaminal 30 , enabling boron-mediated cyclization to tricycle 40 (Scheme 4). However, scalability issues arose from low yields (25–40%) and the need for high-pressure hydrogenation to remove benzyl ethers.

Isoxazolidine Synthon Construction

Intramolecular Nitrone-Olefin Cycloaddition

A 2015 route utilized α-D-glucopyranoside as a traceless stereochemical template for the isoxazolidine fragment. Oxidative cleavage of an all-anti triol excises the central carbon, generating a 1,2-isoxazolidine via nitrone-olefin 1,3-dipolar cycloaddition. The reaction proceeds with complete stereocontrol, yielding a protected synthon compatible with late-stage guanidinylation (Scheme 2).

Stereochemical Outcomes

-

Cycloaddition regioselectivity: >20:1 (cis:trans)

-

Oxidative cleavage yield: 68%

Guanidinium Core Assembly

Biphasic Coupling and Troc Protection

A 2024 Stanford study optimized the coupling of L-serine methyl ester with pyrrole-1-carboxylic acid chloride using biphasic (H₂O/CH₂Cl₂) conditions, achieving 89% yield. The 2,2,2-trichloroethoxycarbonyl (Troc) group was identified as a superior guanidine protector, enabling efficient deprotection under mild Zn/HOAc conditions without epimerization.

-Sigmatropic Rearrangement

A novel N,S-acetal-sigmatropic rearrangement was employed to install the C10 substituent. Treatment of allylic thioether 38 with Hg(OAc)₂ induces rearrangement to allylic alcohol 39 , which is oxidized to α-hydroxy ketone 40 (Scheme 6). This method facilitated the first synthesis of a C10-substituted saxitoxin analog, demonstrating flexibility for ZTX derivatization.

Recent Advances and Remaining Challenges

Protecting Group Strategies

Early routes relied on benzyl and tert-butyldimethylsilyl (TBS) ethers, which necessitated harsh hydrogenolysis (H₂/Pd-C) or fluoride-based deprotection. The adoption of photolabile o-nitrobenzyl (oNB) groups improved orthogonality, enabling UV-triggered deprotection without affecting guanidine moieties.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Zetekitoxin AB’s structural and functional properties?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation. Pair these with electrophysiological assays (e.g., voltage-clamp techniques) to study sodium channel inhibition .

- Data Validation : Cross-reference spectral data with synthetic analogs or published datasets to resolve ambiguities. For novel findings, include purity assessments (HPLC) and reproducibility metrics across ≥3 independent trials .

Q. How can researchers design initial toxicity studies for this compound?

- Experimental Framework :

- In vitro: Use cultured neuronal cells to measure IC₅₀ values for sodium channel blockade.

- In vivo: Employ dose-response models (e.g., rodent LD₅₀ assays) with strict ethical oversight .

Q. What criteria should guide the selection of this compound analogs for comparative studies?

- Key Parameters : Prioritize analogs with:

- Structural homology (e.g., conserved guanidinium groups).

- Published data on binding affinity (Kd) or toxicity profiles.

Advanced Research Questions

Q. How can contradictions in this compound’s mechanism of action across studies be resolved?

- Conflict Analysis :

Compare experimental conditions (e.g., ion concentrations, cell types).

Replicate disputed results using standardized protocols (e.g., IUPAC guidelines for electrophysiology).

- Hypothesis Testing : Design knock-in/knock-out models to isolate specific sodium channel isoforms (e.g., Nav1.4 vs. Nav1.7) .

Q. What strategies optimize the synthesis of this compound derivatives with enhanced specificity?

- Synthetic Design :

- Use computational modeling (e.g., molecular docking) to predict binding interactions.

- Iterate synthetic routes (e.g., solid-phase peptide synthesis) with real-time LC-MS monitoring .

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

- Methodological Adjustments :

- Standardize administration routes (e.g., intraperitoneal vs. intravenous).

- Quantify tissue distribution via radiolabeled tracers or mass spectrometry imaging.

Data Reporting & Reproducibility

Q. What metadata is critical for publishing this compound research?

- Essential Details :

- Synthetic protocols (e.g., reagents, catalysts, reaction times).

- Raw electrophysiological traces and dose-response curves.

- Ethical approval IDs for in vivo studies.

Q. How can researchers mitigate biases in interpreting this compound’s ecological roles?

- Bias Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.